2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenyl acetic acid with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced purification techniques and large-scale reactors .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted chromene derivatives and their corresponding oxidized or reduced forms .
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate: This compound has a similar structure but lacks the 2-oxoethyl group, which may result in different biological activities and chemical reactivity.
2-oxo-2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure but have different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-14-8-6-12(7-9-14)16(20)11-24-18(21)15-10-13-4-2-3-5-17(13)25-19(15)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXFFNLCQHFSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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